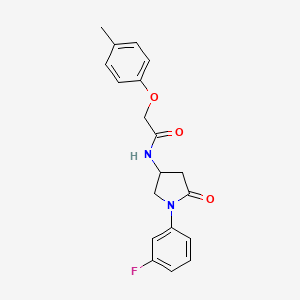

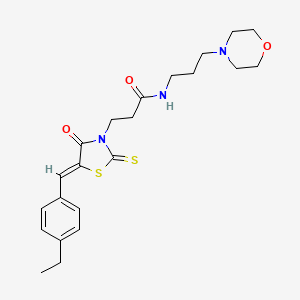

![molecular formula C14H13NO6 B2670624 N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine CAS No. 307525-71-9](/img/structure/B2670624.png)

N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine” is an organic compound with the molecular formula C16H16N2O7 . It is also known by other names such as "Glycine, N-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]glycyl-" . The average mass of this compound is 348.307 Da and its monoisotopic mass is 348.095764 Da .

Synthesis Analysis

The synthesis of this compound has been described in various studies. For instance, one method involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate .Molecular Structure Analysis

The molecular structure of “N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine” has been analyzed using various spectroscopic techniques. The structures of the novel polysaccharide esters and the polyelectrolytes were evaluated by means of NMR and IR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving “N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine” have been studied. For example, the light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied by means of UV–Vis spectroscopy in the dissolved state .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine” include its molecular formula (C16H16N2O7), average mass (348.307 Da), and monoisotopic mass (348.095764 Da) .Aplicaciones Científicas De Investigación

Crystal Structure and Enzymatic Activity

Research on glycine derivatives, including studies on glycine N-methyltransferase (GNMT) from rat liver, provides a foundational understanding of molecular interactions and enzymatic activities. GNMT catalyzes the S-adenosylmethionine (AdoMet) dependent methylation of glycine to form sarcosine, revealing the enzyme's structure and function at the molecular level (Fu et al., 1996). This insight into enzyme mechanisms can be critical for understanding how similar glycine derivatives may interact with biological molecules.

Prenylated Glycine Derivatives from Marine Fungi

The study of prenylated glycine derivatives from the marine-derived fungus Fusarium sp. highlights the potential for discovering novel compounds with unique structures and activities. Two new prenylated glycine derivatives were identified, showcasing the diversity of natural products and their potential applications in drug discovery and development (Chen et al., 2021). Similar research could explore the bioactive properties of N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine.

Glycine in Neurotransmission and Treatment of Schizophrenia

High-dose glycine has been added to antipsychotic treatments for schizophrenia, demonstrating the role of glycine and its derivatives in modulating neurotransmission and potentially treating neurological disorders (Heresco-Levy et al., 2004). This area of research underscores the therapeutic potential of glycine derivatives in mental health.

Direcciones Futuras

The future directions for the study of “N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine” could involve further exploration of its synthesis, chemical reactions, and potential applications. The photochemistry observed may be used to control the properties of new polysaccharide derivatives and are thus of interest in the design of smart materials .

Propiedades

IUPAC Name |

2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO6/c1-8-4-14(19)21-11-5-9(2-3-10(8)11)20-7-12(16)15-6-13(17)18/h2-5H,6-7H2,1H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCYYTDPGVNBKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2670544.png)

![3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2670545.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2670553.png)

![8-Methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2670557.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2670561.png)

![3-Methyl-5-[[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-1,3-benzoxazol-2-one](/img/structure/B2670562.png)